4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde

Description

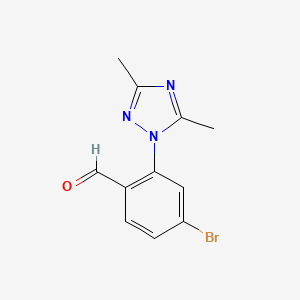

4-Bromo-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde is a benzaldehyde derivative substituted with a bromine atom at position 4 and a 3,5-dimethyl-1H-1,2,4-triazole moiety at position 2. This compound is of interest due to its structural complexity, combining electron-withdrawing (bromo) and electron-donating (triazole) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H10BrN3O |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

4-bromo-2-(3,5-dimethyl-1,2,4-triazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H10BrN3O/c1-7-13-8(2)15(14-7)11-5-10(12)4-3-9(11)6-16/h3-6H,1-2H3 |

InChI Key |

VVMZQNDYWDGUOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C)C2=C(C=CC(=C2)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Aldehyde Formation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzoic acid.

Reduction: 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazolylbenzaldehyde Isomers

3-(1H-1,2,4-Triazol-1-yl)benzaldehyde and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde () are positional isomers of the main compound. Key differences include:

- Substituent Position : The main compound’s triazole group is at position 2, while isomers in occupy positions 3 or 3. This positional variance significantly affects symmetry and intermolecular interactions.

- Melting Points : The 4-triazolyl isomer exhibits a higher melting point (148.5–149.5°C) compared to the 3-triazolyl analog (115°C), likely due to enhanced crystallinity from para-substitution symmetry .

- Spectral Data : All isomers share aldehyde C=O IR stretches (~1700 cm⁻¹) and triazole C=N peaks (~1590 cm⁻¹). However, NMR patterns differ due to aromatic proton environments.

Brominated Triazole/Pyrazole Derivatives

Compounds 16 , 17 , and 18 () feature brominated pyrazole cores linked to sulfonamide and indole moieties. Unlike the main compound:

Benzoxazole-Triazole Hybrid (Compound 6m, )

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione differs structurally via:

- Core Heterocycles : Incorporates benzoxazole and triazole-thione groups instead of benzaldehyde.

- Spectral Signatures : Distinct C=S IR stretches (1212 cm⁻¹) and a downfield-shifted triazole proton (δ 9.51 ppm in ¹H-NMR) .

Physicochemical and Spectral Data Comparison

*Predicted data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.